molecular formula C9H11N5O3S B11724070 ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate

ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate

Cat. No.: B11724070
M. Wt: 269.28 g/mol
InChI Key: WQIVYPUAAHMEBH-FMIVXFBMSA-N
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Description

Ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate is a complex organic compound that features a thiazolidinone ring and a triazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiosemicarbazide to form a thiazolidinone intermediate, which is then reacted with 4H-1,2,4-triazole-4-amine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The thiazolidinone ring and triazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes and proteins are involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2Z)-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-3-yl]acetate is unique due to the combination of the thiazolidinone and triazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, potentially enhancing its efficacy and versatility in various applications.

Properties

Molecular Formula

C9H11N5O3S

Molecular Weight

269.28 g/mol

IUPAC Name

ethyl 2-[(2E)-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C9H11N5O3S/c1-2-17-8(16)3-14-7(15)4-18-9(14)12-13-5-10-11-6-13/h5-6H,2-4H2,1H3/b12-9+

InChI Key

WQIVYPUAAHMEBH-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)CN\1C(=O)CS/C1=N/N2C=NN=C2

Canonical SMILES

CCOC(=O)CN1C(=O)CSC1=NN2C=NN=C2

Origin of Product

United States

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